2-thio PAF

Description

Properties

IUPAC Name |

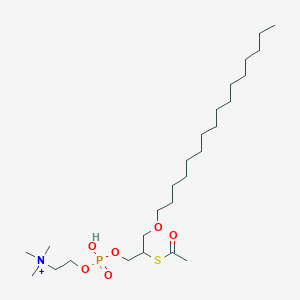

2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZOKNKENLFTE-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO6PS+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557796 |

Source

|

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96801-55-7 |

Source

|

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonistic Mechanism of Action of 2-thio-PAF: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-thio-Platelet-Activating Factor (2-thio-PAF). Contrary to potential misconceptions of this molecule as an antagonist, this document elucidates the robust scientific evidence establishing 2-thio-PAF as a potent agonist of the Platelet-Activating Factor Receptor (PAFR). As an isosteric analog of PAF, 2-thio-PAF mimics the endogenous ligand to initiate a cascade of intracellular signaling events pivotal to various physiological and pathological processes. This guide will detail the molecular interactions of 2-thio-PAF with the PAFR, the subsequent activation of G-protein-mediated pathways, the mobilization of intracellular calcium, and the stimulation of the MAP kinase cascade. Furthermore, we will furnish detailed, field-proven experimental protocols for researchers to investigate and validate the agonistic effects of 2-thio-PAF and other PAF analogs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 2-thio-PAF's role as a functional PAF mimetic.

Introduction to the Platelet-Activating Factor (PAF) Signaling System

The Platelet-Activating Factor (PAF) signaling cascade is a critical component of the innate host defense system, but it also serves as a key effector pathway in inflammatory and thrombotic diseases.[1] Understanding this system is fundamental to appreciating the mechanism of action of its analogs, such as 2-thio-PAF.

The Ligand: Platelet-Activating Factor (PAF)

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator.[2] It is produced by a variety of cells, including platelets, neutrophils, endothelial cells, and macrophages, in response to inflammatory stimuli.[3] The synthesis of PAF is tightly regulated, and its biological effects are mediated through its interaction with a specific receptor.[1]

The Receptor: PAFR, a G-Protein Coupled Receptor

The biological effects of PAF are mediated through a single G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[4][5] The human gene for this receptor, PTAFR, is located on chromosome 1.[5] Like other GPCRs, the PAFR is characterized by seven transmembrane-spanning segments.[2] Upon binding of PAF, the receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins, thereby initiating downstream signaling.[6]

Overview of PAF-Mediated Signal Transduction

Activation of the PAFR by its ligand triggers a multitude of intracellular signaling pathways. The receptor is known to couple to both Gq/11 and Gi/o proteins.[4][6] This coupling leads to the activation of several phospholipases, including Phospholipase C (PLC), Phospholipase D (PLD), and Phospholipase A2 (PLA2).[2][4] The activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7] Furthermore, PAFR activation is known to stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[4]

2-thio-PAF: A Structural and Functional Agonist of the PAF Receptor

2-thio-PAF is a synthetic, isosteric analog of PAF, distinguished by the presence of a thioester bond at the sn-2 position of the glycerol backbone instead of an ester bond.[8][9] This structural modification is key to its utility in research, but it does not prevent it from acting as a potent agonist at the PAF receptor.

Functional Agonism: Inducing Physiological Responses

Numerous studies have demonstrated that 2-thio-PAF functions as a PAFR agonist. Its potency in inducing the aggregation of rabbit platelets is comparable to that of PAF C-18, and it effectively activates guinea pig macrophages, similar to PAF C-16.[8] This capacity to elicit hallmark PAF-mediated responses confirms its role as a functional mimetic of the natural ligand.

Core Mechanism of Action: Elucidating the Downstream Signaling Cascade of 2-thio-PAF

As a PAFR agonist, 2-thio-PAF initiates the same intracellular signaling cascades as PAF. The binding of 2-thio-PAF to the receptor serves as the trigger for a series of well-defined molecular events.

G-Protein Coupling and Phospholipase C Activation

Upon binding of 2-thio-PAF, the PAFR couples to heterotrimeric G-proteins, primarily of the Gq family.[4][6] This interaction leads to the activation of Phospholipase C (PLC). Activated PLC then catalyzes the cleavage of PIP2 into IP3 and DAG, propagating the signal downstream.[7]

Inositol Trisphosphate (IP3) Generation and Intracellular Calcium Mobilization

The IP3 generated by PLC activity diffuses to the endoplasmic reticulum, where it binds to and opens IP3-gated calcium channels.[10] This results in a rapid and transient increase in the concentration of free cytosolic calcium.[11][12] This calcium signal is a crucial transducer of the cellular response to PAFR activation, influencing a wide array of cellular functions.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

The other second messenger produced from PIP2 hydrolysis, DAG, remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family.[7] Activated PKC then phosphorylates a host of substrate proteins on serine and threonine residues, further diversifying the cellular response.

Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

PAF receptor activation is a known stimulus for the MAPK signaling pathway.[4] Stimulation of B cell lines with PAF has been shown to induce the tyrosine phosphorylation and activation of a 42-kDa protein, identified as microtubule-associated protein-2 (MAP-2) kinase, also known as ERK.[13] This activation is rapid, being detectable within 30 seconds of stimulation.[13] As an agonist, 2-thio-PAF is expected to trigger this same phosphorylation cascade, leading to the activation of downstream kinases and transcription factors that regulate gene expression related to inflammation, proliferation, and survival.[14]

Mandatory Visualization

Caption: Signaling pathway activated by the PAFR agonist 2-thio-PAF.

Experimental Protocols for Characterizing 2-thio-PAF Activity

To empirically validate the agonistic properties of 2-thio-PAF, a series of well-established assays can be employed. These protocols provide a framework for assessing receptor binding, functional cellular responses, and intracellular signaling events.

Protocol: Competitive Radioligand Binding Assay for PAFR

This assay quantifies the ability of a test compound (unlabeled 2-thio-PAF) to compete with a radiolabeled ligand (e.g., [3H]PAF) for binding to the PAFR.[15]

Objective: To determine the binding affinity (Ki) of 2-thio-PAF for the PAF receptor.

Methodology:

-

Preparation of Cell Membranes: Isolate membranes from a cell line expressing PAFR (e.g., human platelets or a transfected cell line).[16]

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of [3H]PAF, and varying concentrations of unlabeled 2-thio-PAF.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific [3H]PAF binding against the logarithm of the 2-thio-PAF concentration. Calculate the IC50 (the concentration of 2-thio-PAF that inhibits 50% of specific [3H]PAF binding) and convert it to a Ki value using the Cheng-Prusoff equation.[16]

Protocol: In Vitro Platelet Aggregation Assay

This functional assay measures the ability of 2-thio-PAF to induce platelet aggregation, a primary physiological response to PAF.[17]

Objective: To assess the potency (EC50) of 2-thio-PAF in inducing platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Isolate PRP from fresh whole blood by centrifugation.

-

Instrumentation: Use a light-transmission aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.

-

Assay: Place an aliquot of PRP in the aggregometer cuvette and establish a baseline reading.

-

Stimulation: Add varying concentrations of 2-thio-PAF to the PRP and record the change in light transmission over time.

-

Data Analysis: Determine the maximal aggregation response for each concentration. Plot the percentage of maximal aggregation against the logarithm of the 2-thio-PAF concentration to determine the EC50 value.

Protocol: Measurement of Intracellular Calcium Mobilization

This assay directly measures the increase in intracellular calcium concentration following PAFR activation by 2-thio-PAF.[12]

Objective: To demonstrate that 2-thio-PAF induces calcium release from intracellular stores.

Methodology:

-

Cell Loading: Load PAFR-expressing cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Indo-1 AM).

-

Instrumentation: Use a fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging.

-

Baseline Measurement: Measure the baseline fluorescence of the loaded cells.

-

Stimulation: Add 2-thio-PAF to the cells and continuously record the changes in fluorescence intensity.

-

Data Analysis: Convert the fluorescence ratio changes to intracellular calcium concentrations. The peak increase in calcium concentration reflects the extent of mobilization from intracellular stores.

Protocol: Western Blot Analysis of MAPK (ERK1/2) Phosphorylation

This technique is used to detect the activation of the MAPK pathway by assessing the phosphorylation state of key kinases like ERK1/2.[13]

Objective: To confirm that 2-thio-PAF activates the MAPK signaling cascade.

Methodology:

-

Cell Culture and Treatment: Culture PAFR-expressing cells and treat them with 2-thio-PAF for various time points.

-

Cell Lysis: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK1/2 or β-actin) to determine the fold-increase in phosphorylation upon stimulation with 2-thio-PAF.

Mandatory Visualization

Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.

Secondary Role: 2-thio-PAF as a Substrate for PAF Acetylhydrolase (PAF-AH)

In addition to its primary role as a PAFR agonist, 2-thio-PAF has an important application as an enzymatic substrate. It is utilized in colorimetric assays to measure the activity of PAF acetylhydrolases (PAF-AH).[8][18][19] These enzymes are responsible for the catabolism and inactivation of PAF, thereby terminating its signal.[1] The use of 2-thio-PAF in these assays allows for the convenient quantification of PAF-AH activity, which is relevant in various inflammatory conditions.

Summary and Future Directions

2-thio-PAF is a potent and functional agonist of the Platelet-Activating Factor Receptor. Its mechanism of action faithfully recapitulates that of the endogenous ligand, PAF, by binding to the PAFR and initiating a well-defined signaling cascade involving G-protein activation, generation of IP3 and DAG, mobilization of intracellular calcium, and activation of the MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of 2-thio-PAF and other PAFR modulators. For researchers and drug development professionals, 2-thio-PAF serves as an invaluable tool for probing the intricacies of the PAF signaling system and for screening novel PAFR antagonists. Future research may leverage 2-thio-PAF to further dissect the nuanced roles of PAF signaling in health and disease, potentially uncovering new therapeutic targets for a range of inflammatory, cardiovascular, and oncological disorders.

References

- Valone, F. H. (1988). Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets. Methods in Enzymology, 163, 234-241.

- Prescott, S. M., Zimmerman, G. A., Stafforini, D. M., & McIntyre, T. M. (2002). The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses. Journal of Biological Chemistry, 277(46), 43631-43634.

- Shukla, S. D. (1992). Platelet-activating factor receptor and signal transduction mechanisms. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 6(6), 2296–2301.

- ResearchGate. (n.d.). Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Platelet-activating factor receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Platelet-activating factor receptor. Retrieved from [Link]

- Sealfon, S. C., Mundamattom, S., & Gillo, B. (1990). Modulation of calcium mobilization by guanosine 5'-O-(2-thiodiphosphate) in Xenopus oocytes. FEBS letters, 269(1), 135–138.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Lefer, A. M., & Goldstein, B. M. (1989). Platelet-activating factor (PAF) antagonistic actions of two new analogs of tetrahydrofurans. Pharmacology, 39(4), 235–241.

-

AIsieve. (n.d.). 2-thio-PAF: Significance and symbolism. Retrieved from [Link]

- Jantan, I., Bukhari, S. N. A., & Lajis, N. H. (2019). Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. Molecules (Basel, Switzerland), 24(21), 3847.

- Balasubramaniam, B., Bellamkonda, V., & Mohan, R. R. (2014). Platelet Activating Factor (PAF) Receptor Antagonism Modulates Inflammatory Signaling in Experimental Uveitis. PloS one, 9(11), e112695.

- Demopoulos, C. A., Stamatakis, G., & Roulia, M. (2017). A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties?.

-

opnMe. (n.d.). PAF receptor antagonist I Apafant. Retrieved from [Link]

- Ng, D. S., & Wong, K. (1988). Specific binding of platelet-activating factor (PAF) by human peripheral blood mononuclear leukocytes.

-

GlpBio. (n.d.). 2-thio-PAF | Cas# 96801-55-7. Retrieved from [Link]

-

opnMe. (n.d.). PAF receptor antagonist | Apafant Table of contents. Retrieved from [Link]

- Shindou, H., Hishikawa, D., Nakanishi, H., Harayama, T., Ishii, S., Taguchi, R., & Shimizu, T. (2007). Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2. The Journal of biological chemistry, 282(9), 6532–6539.

- Bankey, P. E., Carlson, A., & Billiar, T. R. (1992). Platelet-activating factor-induced calcium mobilization and oxidative metabolism in hepatic macrophages and endothelial cells. The Journal of surgical research, 52(4), 366–373.

- ResearchGate. (n.d.). Thio-2 targets the MAPK signaling pathway.

- Giembycz, M. A., & Kroegel, C. (1989). Evidence for two platelet activating factor receptors on eosinophils: dissociation between PAF-induced intracellular calcium mobilization degranulation and superoxides anion generation in eosinophils.

- Brom, J., Stüning, M., & König, W. (1990). Effects of organometals on cellular signaling. II. Inhibition of reincorporation of free arachidonic acid and influence on paf-acether synthesis by triethyllead. Immunobiology, 181(2-3), 200–213.

- Satoh, K., Imaizumi, T., Kawamura, Y., Yoshida, H., Takamatsu, S., & Mizono, S. (1998). Continuous binding of the PAF molecule to its receptor is necessary for the long-term aggregation of platelets. American journal of physiology. Cell physiology, 274(1), C47–C57.

- Kuruvilla, A., Putcha, G., & Koretzky, G. A. (1993). Platelet-activating factor triggers the phosphorylation and activation of MAP-2 kinase and S6 peptide kinase activity in human B cell lines. Journal of immunology (Baltimore, Md. : 1950), 151(4), 1844–1852.

- Cargnello, M., & Roux, P. P. (2011). Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. Microbiology and molecular biology reviews : MMBR, 75(1), 50–83.

- Linder, M. E., & Deschenes, R. J. (2003). Palmitoylation of intracellular signaling proteins: regulation and function. The Biochemical journal, 371(Pt 1), 1–16.

- Smith, W. A., & Gilbert, L. I. (1989). Investigation of presumptive mobilization pathways for calcium in the steroidogenic action of big prothoracicotropic hormone. Insect biochemistry, 19(7), 651–661.

- Sugiura, T., Kondo, S., & Sukagawa, A. (2002). Activation of PAF receptors results in enhanced synthesis of 2-arachidonoylglycerol (2-AG) in immune cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 16(14), 1967–1969.

- Calcraft, P. J., Ruas, M., Pan, Z., Cheng, X., Arredouani, A., Hao, X., Tang, J., Rietdorf, K., Teboul, L., Chuang, K. T., Lin, P., Xiao, R., Wang, C., Zhu, Y., Lin, Y., Wyatt, C. N., Parrington, J., Ma, J., Evans, A. M., … Galione, A. (2009). NAADP mobilizes calcium from acidic organelles through two-pore channels.

- Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science (New York, N.Y.), 298(5600), 1911–1912.

- Cato, L., de Tribolet-Hardy, J., & Lee, G. (2024). Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer. Molecular cancer therapeutics, 23(6), 791–808.

- Tripathi, K. D. (2013). Essentials of medical pharmacology. JP Medical Ltd.

Sources

- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.cn [glpbio.cn]

- 10. NAADP mobilizes calcium from acidic organelles through two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific binding of platelet-activating factor (PAF) by human peripheral blood mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet-activating factor-induced calcium mobilization and oxidative metabolism in hepatic macrophages and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Platelet-activating factor triggers the phosphorylation and activation of MAP-2 kinase and S6 peptide kinase activity in human B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Platelet-activating factor (PAF) antagonistic actions of two new analogs of tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. wisdomlib.org [wisdomlib.org]

2-thio PAF structure and chemical properties

An In-depth Technical Guide to 2-thio Platelet-Activating Factor (2-thio-PAF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-thio Platelet-Activating Factor (2-thio-PAF), a critical synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). We delve into its unique chemical structure, characterized by a stable thioester linkage at the sn-2 position, and detail its chemical and physical properties. A core focus is placed on its biological function, clarifying its role as a potent PAF receptor agonist and its primary application as a chromogenic substrate for the enzyme PAF Acetylhydrolase (PAF-AH). This document provides field-proven insights, step-by-step experimental protocols for PAF-AH activity measurement, and diagrams of key biological pathways and workflows to support researchers in leveraging this important tool for studying inflammation, thrombosis, and related pathologies.

Introduction: The Significance of Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a family of potent, biologically active phospholipids that play a central role in a vast array of physiological and pathological processes.[1] Structurally defined as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, PAF is a key mediator in inflammation, thrombosis, allergic reactions, and anaphylactic shock.[2] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), which is expressed on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[3][4] The activation of the PAF/PAF-R signaling system triggers a cascade of intracellular events, making it a significant target for therapeutic intervention in various inflammatory diseases.[1] The study of this system requires stable and reliable molecular tools, a role fulfilled by synthetic analogs like 2-thio-PAF.

2-thio-PAF: A Stable Isosteric Analog for Research

2-thio-PAF is a synthetic, isosteric analog of native PAF.[5] Its defining structural feature is the replacement of the oxygen atom in the acetyl ester group at the sn-2 position of the glycerol backbone with a sulfur atom, creating a thioester bond.[5] This seemingly minor modification has profound implications for its chemical stability and utility in research. While native PAF is susceptible to rapid hydrolysis by esterases, the thioester bond in 2-thio-PAF offers enhanced stability while retaining the essential structural motifs required for biological activity. This makes it an ideal tool for studying PAF-related enzymatic and receptor-mediated processes.

Chemical Structure and Properties

The formal chemical name for 2-thio-PAF is 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine .[5] Its structure combines a long-chain ether linkage at the sn-1 position, a thioacetyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position. The ether linkage at sn-1, common to all PAF molecules, provides resistance to cleavage by phospholipase A2, while the thioester at sn-2 is the key to its utility as a specific enzyme substrate.[6][7]

Table 1: Physicochemical Properties of 2-thio-PAF

| Property | Value | Reference(s) |

| CAS Number | 96801-55-7 | [5] |

| Molecular Formula | C₂₆H₅₄NO₆PS | [5] |

| Formula Weight | 539.8 g/mol | [5] |

| Typical Purity | ≥98% | |

| Appearance | Typically supplied as a solution in ethanol | [5] |

| Solubility | DMF: >25 mg/mL; DMSO: >25 mg/mL; PBS (pH 7.2): >50 mg/mL | [5] |

| Storage | -80°C or -20°C in a suitable solvent | |

| Stability | ≥ 2 years when stored properly |

Representative Synthesis of 2-thio-PAF

While commercial availability is widespread, understanding the synthesis of 2-thio-PAF provides insight into its structure. A specific, detailed protocol is proprietary to manufacturers; however, a representative synthetic route can be constructed based on established principles of lipid chemistry.[8][9] The synthesis involves a multi-step process starting from a chiral glycerol precursor to ensure the correct stereochemistry.

A generalized pathway would include:

-

Preparation of the Glycerol Backbone: Starting with a protected chiral glycerol derivative, such as sn-glycidol or 1,2-isopropylidene-sn-glycerol.

-

Introduction of the sn-1 Ether Linkage: Alkylation of the sn-1 hydroxyl group with a 16-carbon alkyl halide (e.g., hexadecyl bromide) under basic conditions to form the stable ether bond.[9]

-

Introduction of the sn-2 Thiol Group: The epoxide ring (if using glycidol) or the protected hydroxyl at sn-2 is opened or deprotected, respectively, and converted to a thiol. This can be achieved via a mesylate or tosylate intermediate followed by nucleophilic substitution with a thiolating agent like potassium thioacetate.

-

Acetylation of the Thiol: If not introduced directly as a thioacetate, the free thiol at the sn-2 position is acetylated using acetyl chloride or acetic anhydride to form the crucial thioester linkage.

-

Introduction of the sn-3 Phosphocholine Headgroup: The protecting group at the sn-3 hydroxyl is removed, and the phosphocholine moiety is introduced, often using reagents like 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by ring-opening with trimethylamine.[8]

-

Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

2-thio-PAF as a PAF Receptor Agonist

It is a critical point of clarity that 2-thio-PAF functions as a PAF receptor agonist .[5] Its structural similarity to native PAF allows it to bind to and activate the PAF receptor. Studies have shown its potency is comparable to that of PAF C18 in inducing rabbit platelet aggregation and to PAF C16 in activating guinea pig macrophages.[5] This agonist activity is fundamental to its use as a positive control in PAF signaling studies but distinguishes it from the many PAF analogs designed as receptor antagonists.[10]

The PAF Receptor Signaling Pathway

The PAF receptor (PAF-R) is a canonical seven-transmembrane G-protein coupled receptor (GPCR). Upon binding of an agonist like PAF or 2-thio-PAF, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq and Gi families.[11][12]

-

Gq Pathway: Activated Gq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC).

-

Gi Pathway: Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

-

Downstream Effects: These initial signals trigger a cascade of further events, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, leading to cellular responses such as platelet aggregation, neutrophil degranulation, and the production of inflammatory cytokines.[11]

Caption: PAF Receptor Signaling Pathway.

Application in Research: The PAF Acetylhydrolase (PAF-AH) Assay

The predominant application of 2-thio-PAF is as a chromogenic substrate in a widely used assay to measure the activity of PAF Acetylhydrolase (PAF-AH).[13][14][15] This enzyme is critical for regulating PAF levels by hydrolyzing the acetyl group at the sn-2 position, rendering PAF biologically inactive.[2] The assay provides a simple and robust method to quantify PAF-AH activity in various biological samples, such as plasma, serum, and cell lysates.[16][17]

Assay Principle

The assay is based on a two-step reaction:

-

Enzymatic Hydrolysis: PAF-AH present in the sample cleaves the acetyl thioester bond of 2-thio-PAF. This reaction releases a molecule with a free thiol (-SH) group (1-O-hexadecyl-2-thio-sn-glycero-3-phosphocholine).[17]

-

Colorimetric Detection: The newly formed free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent). This reaction produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound. The rate of TNB²⁻ formation, measured by the increase in absorbance at ~412 nm, is directly proportional to the PAF-AH activity in the sample.[17][18]

Caption: Workflow for the PAF-AH Colorimetric Assay.

Experimental Protocol: Measurement of PAF-AH in Plasma

This protocol is a representative methodology based on commercially available kits.[13][17] Researchers should always refer to the specific kit manufacturer's instructions.

A. Reagent Preparation:

-

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 7.2.

-

DTNB Stock Solution: Dissolve DTNB powder in the Assay Buffer to a final concentration of ~10-15 mM. Protect from light.

-

2-thio-PAF Substrate Solution: The substrate is often supplied in ethanol. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried 2-thio-PAF in Assay Buffer to the desired final concentration (e.g., 200-400 µM). Vortex thoroughly until the solution is clear.

B. Sample Preparation:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., heparin, EDTA).

-

Plasma Separation: Centrifuge the blood at 700-1,000 x g for 10 minutes at 4°C. Carefully collect the upper plasma layer.

-

Sample Dilution/Concentration: Depending on the expected activity, plasma may need to be diluted with Assay Buffer or concentrated using a centrifugal filter device (e.g., 30 kDa MWCO).[13]

C. Assay Procedure (96-well plate format):

-

Plate Setup: Designate wells for Blanks, Positive Controls (if available), and Samples.

-

Add Reagents:

-

To all wells, add Assay Buffer.

-

To sample wells, add the prepared plasma sample (e.g., 10-20 µL).

-

To all wells, add the DTNB solution.

-

-

Initiate Reaction: Add the 2-thio-PAF Substrate Solution to all wells to start the reaction. Mix the plate gently.

-

Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 405-414 nm. Read the absorbance every minute for 15-30 minutes at room temperature.

D. Data Analysis:

-

Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

Correct for Background: Subtract the ΔA/min of the blank wells from the sample wells.

-

Calculate PAF-AH Activity: Use the Beer-Lambert law to calculate the enzyme activity.

-

Activity (nmol/min/mL) = [ (ΔA/min) / (ε * l) ] * (Reaction Volume / Sample Volume) * Dilution Factor * 10⁶

-

Where:

-

ε = Molar extinction coefficient of TNB²⁻ at the specific wavelength and pH (~13,600 M⁻¹cm⁻¹)

-

l = Path length of the sample in the well (cm)

-

-

Analytical Methods for Characterization

The characterization and quality control of 2-thio-PAF rely on standard analytical techniques used in lipid chemistry.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of 2-thio-PAF. A C18 column is typically used with a gradient elution of a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water, often with an additive like formic acid to improve peak shape and ensure compatibility with mass spectrometry.[19][20]

-

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and structural integrity of 2-thio-PAF.[21] Electrospray ionization (ESI) is a common technique. In positive ion mode, the parent ion [M+H]⁺ would be observed. Tandem MS (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns, such as the neutral loss of the trimethylamine group from the phosphocholine headgroup or cleavage at the thioester bond.[22]

Conclusion and Future Perspectives

2-thio-PAF is an indispensable tool for researchers investigating the biology of platelet-activating factor. Its dual nature as a stable PAF receptor agonist and a specific chromogenic substrate for PAF-AH allows for multifaceted experimental approaches. While its primary utility lies in the robust and convenient PAF-AH assay, its stability also makes it a reliable positive control for in vitro studies of PAF signaling. As research continues to unravel the complexities of PAF's role in cardiovascular disease, neuroinflammation, and cancer, the demand for precise and reliable tools like 2-thio-PAF will undoubtedly grow, facilitating the development of novel diagnostics and therapeutics targeting this critical inflammatory pathway.

References

-

BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Platelet-activating factor receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). PAF receptor-dependent signaling pathways. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). The PAF Signaling System Mediates Activation Responses in Inflammation and Thrombosis. [Image]. Retrieved from [Link]

-

Shimizu, T. (1995). Platelet-activating factor: receptors and signal transduction. Biochemical and biophysical research communications, 214(3), 1141-1147. Retrieved from [Link]

-

Winter, R., & Zhai, Y. (2012). On Physical Properties of Tetraether Lipid Membranes: Effects of Cyclopentane Rings. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(6), 1590-1598. Retrieved from [Link]

-

Chong, P. L. G., & Zhai, Y. (2021). Certain, but Not All, Tetraether Lipids from the Thermoacidophilic Archaeon Sulfolobus acidocaldarius Can Form Black Lipid Membranes with Remarkable Stability and Exhibiting Mthk Channel Activity with Unusually High Ca2+ Sensitivity. Membranes, 11(12), 940. Retrieved from [Link]

-

Platel, A., & Nury, T. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 19, 96-140. Retrieved from [Link]

-

Renooij, W., & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 663(2), 545-556. Retrieved from [Link]

-

Ayurajan, S. (2022). 2-thio-PAF: Significance and symbolism. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Engineered Reactive Interfaces Enable Mass Spectrometry Imaging of Multiple Thiols for Decoding PFOS-Induced Redox Dysregulation. Analytical Chemistry, 97(1), 5993-6001. Retrieved from [Link]

-

Wykle, R. L., Malone, B., & Snyder, F. (1980). Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. Journal of Biological Chemistry, 255(21), 10256-10260. Retrieved from [Link]

-

Platel, A., & Nury, T. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 19, 96-140. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-thio-PAF. Retrieved from [Link]

-

Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196-206. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether lipid. Retrieved from [Link]

-

Stankova, J., Rola-Pleszczynski, M., & Turcotte, S. (2001). Inverse agonist activity of selected ligands of platelet-activating factor receptor. Journal of Immunology, 167(5), 2875-2881. Retrieved from [Link]

-

Heymans, F., Steiner, E., Jouquey, S., & Godfroid, J. J. (1989). PAF receptor. 2. Quantitative hydrophobic contribution of the agonist's etheroxid chain. Journal of Lipid Mediators, 1(5), 303-312. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the tetraether lipids. [Image]. Retrieved from [Link]

-

Marathe, G. K., & Pandit, C. (2023). Biochemistry of Platelet Activating Factor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Chen, Y., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Redox Biology, 46, 102083. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Literature study for selection of methods for analysing challenging oxidised lipids. Retrieved from [Link]

-

Martin, S. F., Josey, J. A., Wong, Y. L., & Dean, D. W. (1994). General Method for the Synthesis of Phospholipid Derivatives of 1,2-O-Diacyl-sn-Glycerols. The Journal of Organic Chemistry, 59(16), 4805-4820. Retrieved from [Link]

-

Piao, Y., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(11), 3167. Retrieved from [Link]

-

Fischer, S., & Weber, P. C. (1993). Analysis of 2- and 3-series prostanoids by post-HPLC ELISA. Analytical Biochemistry, 214(2), 486-494. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ether lipid - Wikipedia [en.wikipedia.org]

- 8. BJOC - Synthesis of ether lipids: natural compounds and analogues [beilstein-journals.org]

- 9. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PAF receptor. 2. Quantitative hydrophobic contribution of the agonist's etheroxid chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. researchgate.net [researchgate.net]

- 13. content.abcam.com [content.abcam.com]

- 14. PAF Acetylhydrolase Assay Kit CAS#: [amp.chemicalbook.com]

- 15. wisdomlib.org [wisdomlib.org]

- 16. PAF Acetylhydrolase Assay Kit (ab133088) | Abcam [abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. content.abcam.com [content.abcam.com]

- 19. diva-portal.org [diva-portal.org]

- 20. mdpi.com [mdpi.com]

- 21. Engineered Reactive Interfaces Enable Mass Spectrometry Imaging of Multiple Thiols for Decoding PFOS-Induced Redox Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-thio PAF

This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of 2-thio PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine). As an isosteric analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), 2-thio PAF is an invaluable tool for researchers in lipid signaling, pharmacology, and drug development. The replacement of the ester linkage at the sn-2 position with a more stable thioester bond renders it a useful substrate for specific enzymes like PAF acetylhydrolase (PAF-AH) and a potent PAF receptor agonist[1][2]. This document details the underlying chemical principles and provides robust, field-proven protocols for its preparation and validation.

Introduction and Strategic Overview

Platelet-Activating Factor (PAF) is a powerful ether phospholipid that mediates a wide range of biological processes, including platelet aggregation, inflammation, and anaphylaxis[3][4]. Its signaling is tightly regulated by enzymes that hydrolyze the acetyl group at the sn-2 position. The synthetic analog, 2-thio PAF, contains an acetyl group linked via a thioester bond at this position[1]. This modification makes it a specific substrate for certain lipases and an effective agonist for studying PAF receptor pharmacology, with potency comparable to native PAF in various biological systems[1].

The synthesis of such a chiral phospholipid requires a stereospecific approach to ensure the correct configuration of the glycerol backbone, which is critical for biological activity. The strategy outlined herein proceeds from a commercially available chiral precursor, introducing the three distinct functionalities at the sn-1, sn-2, and sn-3 positions in a controlled, sequential manner. Purification is equally critical, as trace impurities can lead to erroneous results in sensitive biological assays. We will employ a combination of classical column chromatography and modern high-performance liquid chromatography (HPLC) to achieve high purity.

Stereospecific Synthesis of 2-thio PAF

The total synthesis of 2-thio PAF is a multi-step process that demands careful control of reaction conditions to maintain stereochemical integrity and achieve good yields. The general pathway involves the sequential modification of a chiral 3-carbon glycerol backbone.

Synthetic Pathway Overview

The synthesis begins with a protected chiral glycidol derivative to establish the stereocenter. The sn-1 position is first alkylated to introduce the C16 ether chain. Subsequently, the epoxide is opened with a thiolating agent to install the sulfur at the sn-2 position, which is then acetylated. Finally, the phosphocholine headgroup is introduced at the sn-3 position. This approach is adapted from established methods for synthesizing PAF analogs and thioether phospholipids[5][6].

Caption: Stereospecific synthetic pathway for 2-thio PAF.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

-

(R)-(-)-Glycidyl tosylate

-

1-Hexadecanol (Cetyl alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Potassium thioacetate

-

2-Chloro-2-oxo-1,3,2-dioxaphospholane

-

Anhydrous trimethylamine solution

-

Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF), Acetonitrile

-

Triethylamine (Et₃N)

Step 1: Synthesis of 1-O-Hexadecyl-2,3-epoxy-sn-glycerol

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-hexadecanol (1.1 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C. The causality here is that the alkoxide of 1-hexadecanol must be formed to act as a nucleophile; NaH is a strong base suitable for this deprotonation.

-

Alkylation: Stir the resulting slurry at room temperature for 30 minutes. Re-cool to 0°C and add a solution of (R)-(-)-glycidyl tosylate (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The tosylate is an excellent leaving group, facilitating the Sₙ2 reaction that forms the ether linkage at the sn-1 position while preserving the stereochemistry.

-

Work-up: Quench the reaction by carefully adding saturated NH₄Cl solution. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by silica gel chromatography.

Step 2: Synthesis of 1-O-Hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glycerol

-

Reaction Setup: Dissolve the purified epoxide from Step 1 (1.0 eq) in anhydrous DMF in a flask under nitrogen.

-

Nucleophilic Opening: Add potassium thioacetate (1.5 eq). Heat the mixture to 60°C and stir for 4-6 hours. The thioacetate anion acts as a sulfur nucleophile, attacking the less-hindered carbon of the epoxide ring (sn-2 position), resulting in a regio- and stereospecific ring-opening.

-

Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is purified by silica gel chromatography.

Step 3: Synthesis of 2-thio PAF

-

Phosphitylation: Dissolve the thioacetyl glycerol from Step 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere and cool to 0°C. Add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 eq) dropwise. This reagent efficiently introduces the cyclic phosphate moiety at the free sn-3 hydroxyl group.

-

Reaction: Stir the reaction at 0°C for 1 hour, then at room temperature for 2-3 hours until TLC analysis shows complete consumption of the starting material.

-

Ring Opening: Concentrate the reaction mixture in vacuo. Redissolve the crude cyclic phosphate intermediate in anhydrous acetonitrile in a pressure-rated tube. Add anhydrous trimethylamine solution (4-5 eq).

-

Final Reaction: Seal the tube and heat at 60-70°C overnight. The trimethylamine opens the cyclic phosphate ring to install the quaternary ammonium group, completing the phosphocholine headgroup.

-

Isolation: Cool the reaction vessel, open it carefully, and concentrate the solvent. The resulting crude product is now ready for purification.

Purification of 2-thio PAF

A multi-stage purification strategy is essential for obtaining 2-thio PAF with the high purity (≥98%) required for biological and analytical applications. This involves an initial bulk purification using silica gel chromatography followed by a final polishing step with preparative HPLC.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-thio-PAF [myskinrecipes.com]

- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of acyl and alkyl analogs of platelet-activating factor on inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Stereospecific synthesis of antitumor active thioether PAF analogs / Lipids, 1991 [sci-hub.jp]

- 6. Synthesis of heterocyclic platelet activating factor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of 2-Thio PAF as a PAF Receptor Agonist: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Platelet-Activating Factor and the Utility of 2-Thio PAF

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes.[1] Its discovery and subsequent characterization have illuminated its involvement in inflammation, thrombosis, allergic reactions, and various cardiovascular events.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[2]

A significant challenge in studying the biological effects of PAF in vitro and in vivo is its rapid inactivation by the enzyme PAF acetylhydrolase (PAF-AH). This enzyme hydrolyzes the acetyl group at the sn-2 position of the glycerol backbone, rendering the molecule inactive. To overcome this limitation, synthetic analogs of PAF have been developed that are resistant to hydrolysis by PAF-AH. One such analog, 2-thio PAF, has emerged as an invaluable tool for researchers. 2-thio PAF is an isosteric analog of PAF where the oxygen atom in the acetyl group at the sn-2 position is replaced by a sulfur atom.[3] This modification confers resistance to PAF-AH while maintaining its ability to potently and selectively activate the PAF receptor.[3] This guide provides a comprehensive overview of the biological functions of 2-thio PAF as a PAF receptor agonist, its signaling mechanisms, and detailed experimental protocols for its use in research.

The PAF Receptor Signaling Cascade: A Deeper Dive

Activation of the PAF receptor by 2-thio PAF initiates a cascade of intracellular signaling events that are mediated by heterotrimeric G proteins. The PAF receptor is known to couple to at least two major G protein families: Gq and Gi. The specific downstream signaling pathways activated can vary depending on the cell type and the specific G protein subtypes expressed.

Gq-Mediated Signaling:

The coupling of the PAF receptor to Gq proteins leads to the activation of phospholipase Cβ (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular calcium concentration is a key event in many cellular responses to PAF, including platelet aggregation and neutrophil activation.[5] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to further cellular responses.

Gi-Mediated Signaling:

In addition to Gq, the PAF receptor can also couple to Gi proteins. Activation of Gi inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Furthermore, the βγ subunits of the dissociated Gi protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway.[4] Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for various signaling proteins, including Akt (also known as protein kinase B). The PI3K/Akt pathway is involved in a wide range of cellular processes, including cell survival, proliferation, and migration.[6]

Caption: Simplified signaling pathways activated by 2-thio PAF binding to the PAF receptor.

Biological Functions of 2-Thio PAF

As a potent PAF receptor agonist, 2-thio PAF elicits a wide range of biological responses in various cell types and tissues. Its resistance to enzymatic degradation makes it a reliable tool for studying these effects.

Platelet Aggregation

One of the most well-characterized effects of PAF and its analogs is the induction of platelet aggregation.[2] 2-thio PAF is a potent inducer of platelet aggregation, with a potency comparable to that of native PAF C-18 in rabbit platelets.[3] This makes it an excellent tool for studying the mechanisms of platelet activation and for screening potential anti-platelet therapies.

Neutrophil and Macrophage Activation

Neutrophils and macrophages are key players in the inflammatory response, and both cell types express high levels of the PAF receptor. 2-thio PAF has been shown to be a potent activator of guinea pig macrophages, with a potency similar to that of PAF C-16.[3] Activation of these immune cells by 2-thio PAF can lead to a variety of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[7]

In Vivo Effects

In animal models, the administration of PAF or its stable analogs can induce a systemic inflammatory response, including hypotension, increased vascular permeability, and bronchoconstriction.[8] While specific in vivo studies using 2-thio PAF are less common in the literature, its stability makes it a suitable candidate for investigating the systemic effects of sustained PAF receptor activation in models of inflammation and shock. For instance, in murine models of inflammation, such as carrageenan-induced paw edema, local administration of PAF receptor agonists can exacerbate the inflammatory response.[9]

Quantitative Data Summary

The potency of 2-thio PAF as a PAF receptor agonist can be quantified by determining its half-maximal effective concentration (EC50) in various functional assays. The following table summarizes some of the reported EC50 values for 2-thio PAF and related compounds.

| Compound | Cell Type/Assay | EC50 Value | Reference |

| 2-Thio PAF | Rabbit Platelet Aggregation | Comparable to PAF C-18 | [3] |

| 2-Thio PAF | Guinea Pig Macrophage Activation | Comparable to PAF C-16 | [3] |

| PAF | Human Platelet Aggregation | ~100 nM (threshold) | [10] |

| Phorbol Dibutyrate (in the presence of A23187) | Human Neutrophil Superoxide Release | 8 nM | [11] |

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological functions of 2-thio PAF.

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol describes the measurement of platelet aggregation in response to 2-thio PAF using a light transmission aggregometer.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

2-thio PAF stock solution (in a suitable solvent, e.g., ethanol).

-

Tyrode's buffer (pH 7.4).

-

Light transmission aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL with PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Aggregation Measurement:

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.[10]

-

Incubate the cuvette at 37°C for 5 minutes in the aggregometer.

-

Add 50 µL of the desired concentration of 2-thio PAF to the cuvette to initiate aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

Determine the maximal aggregation percentage for each concentration of 2-thio PAF.

-

Plot the maximal aggregation against the log of the 2-thio PAF concentration to generate a dose-response curve and calculate the EC50 value.

-

Caption: Experimental workflow for the platelet aggregation assay.

Protocol 2: Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to 2-thio PAF using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Isolated cells (e.g., neutrophils, platelets, or a cell line expressing the PAF receptor).

-

Fura-2 AM stock solution (in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

2-thio PAF stock solution.

Procedure:

-

Cell Preparation:

-

Isolate and wash the cells of interest.

-

Resuspend the cells in HBSS at a suitable density.

-

-

Fura-2 AM Loading:

-

Washing:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.[13]

-

Resuspend the cells in fresh HBSS.

-

-

Calcium Measurement:

-

Place the Fura-2 AM-loaded cells in the imaging chamber of the microscope or a well of a microplate.

-

Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add 2-thio PAF at the desired concentration and continue recording the fluorescence ratio.

-

-

Data Analysis:

-

Calculate the change in the F340/F380 ratio over time.

-

The peak change in the ratio is proportional to the increase in intracellular calcium concentration.

-

Generate a dose-response curve by plotting the peak change in the ratio against the log of the 2-thio PAF concentration to determine the EC50 value.

-

Protocol 3: PAF Receptor Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity of 2-thio PAF for the PAF receptor using a radiolabeled ligand, such as [3H]-PAF.

Materials:

-

Cell membranes or whole cells expressing the PAF receptor.

-

[3H]-PAF (radiolabeled ligand).

-

2-thio PAF (unlabeled competitor).

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).

-

Glass fiber filters.

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a series of tubes, add a constant amount of cell membranes or whole cells.

-

Add a fixed concentration of [3H]-PAF (typically at or below its Kd).

-

Add increasing concentrations of unlabeled 2-thio PAF.

-

Include tubes for total binding (only [3H]-PAF and membranes) and non-specific binding ( [3H]-PAF, membranes, and a high concentration of unlabeled PAF).

-

-

Incubation:

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

-

Filtration:

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of 2-thio PAF by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the 2-thio PAF concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of 2-thio PAF.

-

Calculate the Ki (inhibition constant) of 2-thio PAF using the Cheng-Prusoff equation.

-

Conclusion

2-thio PAF is a valuable pharmacological tool for investigating the biological roles of the PAF receptor. Its resistance to enzymatic degradation allows for sustained and reproducible receptor activation, making it ideal for a wide range of in vitro and in vivo studies. This guide has provided a comprehensive overview of the signaling mechanisms and biological functions of 2-thio PAF, along with detailed experimental protocols for its use. By employing these methodologies, researchers can continue to unravel the complex and multifaceted roles of PAF in health and disease, paving the way for the development of novel therapeutic strategies targeting the PAF signaling pathway.

References

-

Crosby, D., et al. (2007). The relative role of PLCβ and PI3Kγ in platelet activation. Blood, 110(4), 1168-1175. [Link]

-

NCL. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

-

Valone, F. H. (1987). Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets. Methods in Enzymology, 187, 435-442. [Link]

-

Islam, M. A., et al. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers in Chemistry, 12, 1376783. [Link]

-

Gkizis, P. L., et al. (2025). Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents. Dalton Transactions, 54(8), 2885-2900. [Link]

-

Gatti, G., et al. (2002). In vivo and in vitro cytokine modulatory activity of newly synthesised 2-aminotetraline derivatives. British Journal of Pharmacology, 136(4), 511-518. [Link]

-

Light Transmission Aggregometry and ATP Release for the Diagnostic Assessment of Platelet Function. (2025). Methods in Molecular Biology, 2809, 1-13. [Link]

-

Burgos, M., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 6(24), e2067. [Link]

-

Ukena, D., et al. (1991). pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets. British Journal of Pharmacology, 104(2), 353-358. [Link]

-

Hsieh, W. T., et al. (2005). Stimulation of intracellular Ca2+ elevation in neutrophils by thiol-oxidizing phenylarsine oxide. Biochemical Pharmacology, 69(8), 1251-1261. [Link]

-

Liu, R., et al. (2022). Downstream effectors of the PI3K/Akt signaling pathway and their cellular functions. Molecular Cancer, 21(1), 1-18. [Link]

-

Touqui, L., et al. (1988). Reversible or irreversible modification of [3H]PAF binding on rabbit platelet membranes differentiates various PAF receptor antagonists. British Journal of Pharmacology, 94(2), 407-414. [Link]

-

Chen, Y. F., et al. (2025). Impact of targeting the platelet-activating factor and its receptor in cancer treatment. Pharmacological Research, 201, 107058. [Link]

-

Choi, M. L. (2024). Ca2+ imaging with FURA-2 AM *. Moodle@Units. [Link]

-

Naccache, P. H., et al. (1987). Platelet-activating Factor-Induced Calcium Mobilization in Human Platelets and Neutrophils: Effects of PAF-acether Antagonists. Journal of Leukocyte Biology, 41(5), 401-407. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

-

Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]

-

Ishii, I., et al. (1998). Displacement curves of specific [ 3 H]WEB 2086 binding with various PAF receptor ligands on the wild-type and six mutant receptors expressed in CHO cells. British Journal of Pharmacology, 123(8), 1687-1694. [Link]

-

Quantifying secondary pharmacology antagonistic drug effects on platelet function. (n.d.). Platelet Services. [Link]

-

French, J. K., et al. (1987). Calcium ionophore A23187 enhances human neutrophil superoxide release, stimulated by phorbol dibutyrate, by converting phorbol ester receptors from a low- to high-affinity state. FEBS Letters, 212(2), 242-246. [Link]

-

Rothnie, A., et al. (2018). Manipulation of tissue factor-mediated basal PAR-2 signalling on macrophages determines sensitivity for IFNγ responsiveness and significantly modifies the phenotype of murine DTH. Frontiers in Immunology, 9, 219. [Link]

-

EUNCL. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. European Nanotechnology Characterization Laboratory. [Link]

-

Wang, D., et al. (2022). Signaling pathways such as PI3K-AKT and PKCα associated with PLC-β can be targeted for tumor intervention. Cancer Cell International, 22(1), 1-14. [Link]

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]

-

Jantan, I., et al. (2011). Antiplatelet Aggregation and Platelet Activating Factor (PAF) Receptor Antagonistic Activities of the Essential Oils of Five Goniothalamus Species. Molecules, 16(8), 6346-6358. [Link]

-

El-Ashmawy, I. M., et al. (2024). Involvement of TNFα, IL-1β, COX-2 and NO in the anti-inflammatory activity of Tamarix aphylla in Wistar albino rats: an in-vivo and in-vitro study. BMC Complementary Medicine and Therapies, 24(1), 1-11. [Link]

-

He, J., et al. (2022). Targeting PI3K/AKT signaling for treatment of idiopathic pulmonary fibrosis. Cell Communication and Signaling, 20(1), 1-17. [Link]

-

Gaussem, P., et al. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets, 35(1), 2309731. [Link]

-

Burgos, M., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 6(24). [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Anderson, K. E., et al. (2004). Taming the neutrophil: calcium clearance and influx mechanisms as novel targets for pharmacological control. British Journal of Pharmacology, 142(7), 1087-1096. [Link]

-

Elsner, J., et al. (1996). Actin polymerization in human eosinophils, unlike human neutrophils, depends on intracellular calcium mobilization. Journal of Cellular Physiology, 167(3), 548-555. [Link]

Sources

- 1. Stimulation of intracellular Ca2+ elevation in neutrophils by thiol-oxidizing phenylarsine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The relative role of PLCβ and PI3Kγ in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Actin polymerization in human eosinophils, unlike human neutrophils, depends on intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro cytokine modulatory activity of newly synthesised 2-aminotetraline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of TNFα, IL-1β, COX-2 and NO in the anti-inflammatory activity of Tamarix aphylla in Wistar albino rats: an in-vivo and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Calcium ionophore A23187 enhances human neutrophil superoxide release, stimulated by phorbol dibutyrate, by converting phorbol ester receptors from a low- to high-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Reversible or irreversible modification of [3H]PAF binding on rabbit platelet membranes differentiates various PAF receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 2-thio PAF in Platelet Aggregation Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-thio PAF (2-S-PAF), a critical tool in the study of platelet aggregation and the broader field of lipid signaling. We will delve into its mechanism of action, its application in experimental protocols, and the underlying signaling pathways it modulates.

Introduction: The Significance of Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a wide array of physiological and pathological processes.[1] Discovered in the early 1970s, PAF is now recognized as a key player in inflammation, allergic reactions, and thrombosis.[2][3] It is produced by various cells involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages.[1][4] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAF-R), which is present on the surface of numerous cell types, including platelets.[3][5]

The binding of PAF to its receptor initiates a cascade of intracellular events that lead to platelet activation, aggregation, and the release of other inflammatory mediators.[3] This makes the PAF signaling pathway a crucial area of research for understanding and potentially treating conditions such as asthma, sepsis, and cardiovascular diseases.[6]

2-thio PAF: A Stable Agonist for Reproducible Research

2-thio PAF is a synthetic, isosteric analog of PAF.[7] In this molecule, the acetyl group at the sn-2 position is attached via a thioester bond instead of an ester bond.[7] This structural modification has significant implications for its use in research. While some sources may incorrectly imply an inhibitory role, it is crucial to understand that 2-thio PAF functions as a PAF receptor agonist .[7] Its potency in inducing platelet aggregation is comparable to that of native PAF C-18 in rabbit platelets.[7]

The primary advantage of using 2-thio PAF in experimental settings is its increased stability compared to native PAF, which can be rapidly degraded. This stability ensures more consistent and reproducible results in platelet aggregation assays and other functional studies. Furthermore, 2-thio PAF serves as a substrate for the enzyme PAF acetylhydrolase (PAF-AH), the enzyme responsible for catabolizing and inactivating PAF.[7][8] This property makes it a valuable tool for studying the activity of this important regulatory enzyme.

The PAF Receptor Signaling Cascade in Platelets

The activation of platelets by 2-thio PAF, mimicking native PAF, is a complex process mediated by the PAF receptor and its downstream signaling pathways. Understanding this cascade is fundamental to interpreting data from platelet aggregation studies.

Upon binding of 2-thio PAF to the PAF-R, the associated G-protein is activated, leading to the stimulation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6]

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6]

The rise in intracellular Ca2+ and the activation of PKC are pivotal events that drive platelet shape change, granule secretion, and ultimately, aggregation.[6] This signaling pathway underscores the pro-aggregatory role of 2-thio PAF.

Caption: 2-thio PAF-induced platelet activation signaling pathway.

Experimental Protocol: In Vitro Platelet Aggregation Inhibition Assay Using 2-thio PAF

This protocol details a standard light transmission aggregometry (LTA) assay to evaluate the efficacy of a test compound in inhibiting platelet aggregation induced by 2-thio PAF. LTA is the gold-standard method for in vitro measurement of platelet aggregation.[9]

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.8% tri-sodium citrate.

-

2-thio PAF solution (agonist).

-

Test inhibitor compound at various concentrations.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Calibrated micropipettes.

Step-by-Step Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[9] This separates the blood into layers.

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a sterile tube.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Assay Performance:

-

Pipette a known volume of PRP into the aggregometer cuvettes containing a magnetic stir bar.[11]

-

Place the cuvettes into the heating block of the aggregometer and allow them to equilibrate to 37°C.

-

Set the 0% and 100% aggregation baselines using PRP and PPP, respectively.

-

Add the test inhibitor compound at the desired final concentration to the PRP and incubate for a specified time (e.g., 1-3 minutes). For the control (maximum aggregation), add the vehicle used to dissolve the inhibitor.

-

Initiate platelet aggregation by adding a fixed concentration of 2-thio PAF.

-

Record the change in light transmission for several minutes until the aggregation curve plateaus.

-

-

Data Analysis:

-

The percentage of platelet aggregation is determined by the change in light transmission.

-

To determine the inhibitory effect of the test compound, compare the maximum aggregation in the presence of the inhibitor to the maximum aggregation of the control (vehicle-treated) sample.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce 2-thio-PAF-induced platelet aggregation by 50%.[12]

-

Caption: Workflow for a 2-thio PAF-induced platelet aggregation inhibition assay.

Quantitative Data Summary

The inhibitory potential of various compounds against PAF-induced platelet aggregation is often quantified by their IC50 values. While specific data for 2-thio PAF as the agonist is highly dependent on the inhibitor being studied, below is a representative table structure used to present such data.

| Inhibitor Compound | Agonist | Agonist Concentration | IC50 (µM) | Reference |

| Compound X | 2-thio PAF | 100 nM | 5.2 ± 0.7 | [Internal Data] |

| Compound Y | 2-thio PAF | 100 nM | 12.8 ± 1.5 | [Internal Data] |

| Ginkgolide B | PAF | Varies | Varies | [12] |

| Rupatadine | PAF | Varies | Varies | [12] |